(E)-tert-Butyl 4-bromobut-2-enoate
Overview
Description
(E)-tert-Butyl 4-bromobut-2-enoate is an organic compound with the molecular formula C8H13BrO2. It is a member of the ester family and is characterized by the presence of a bromine atom and a double bond in its structure. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-Butyl 4-bromobut-2-enoate typically involves a ligand-free Suzuki coupling reaction. This method uses arylboronic acids and methyl (E)-4-bromobut-2-enoate as starting materials. The reaction is carried out under mild conditions, making it an efficient and environmentally friendly approach.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-Butyl 4-bromobut-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted alkenes and esters.
Oxidation Reactions: Products include epoxides and diols.
Reduction Reactions: Products include alcohols and alkanes.
Scientific Research Applications
(E)-tert-Butyl 4-bromobut-2-enoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Serves as a building block for the synthesis of various pharmaceutical compounds.
Agrochemicals: Used in the synthesis of pesticides and herbicides.
Catalysis: Acts as a substrate in enzyme-catalyzed reactions, aiding in the study of enzyme kinetics.
Mechanism of Action
The mechanism of action of (E)-tert-Butyl 4-bromobut-2-enoate involves its interaction with various molecular targets. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In oxidation reactions, the double bond is attacked by an oxidizing agent, resulting in the formation of epoxides or diols. The ester group can be reduced to an alcohol through the action of reducing agents, which donate electrons to the carbonyl carbon, breaking the double bond and forming a single bond with hydrogen atoms.
Comparison with Similar Compounds
Similar Compounds
Ethyl (E)-4-bromobut-2-enoate: Similar in structure but with an ethyl group instead of a tert-butyl group.
Methyl (E)-4-bromobut-2-enoate: Similar in structure but with a methyl group instead of a tert-butyl group.
tert-Butyl (E)-4-chlorobut-2-enoate: Similar in structure but with a chlorine atom instead of a bromine atom.
Uniqueness
(E)-tert-Butyl 4-bromobut-2-enoate is unique due to its tert-butyl group, which provides steric hindrance and affects the reactivity of the compound. This makes it a valuable intermediate in organic synthesis, as it can be selectively modified to produce a wide range of derivatives.
Properties
IUPAC Name |
tert-butyl (E)-4-bromobut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO2/c1-8(2,3)11-7(10)5-4-6-9/h4-5H,6H2,1-3H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWISYPNGDTPOP-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86606-04-4 | |
Record name | tert-Butyl (2E)-4-bromo-2-butenoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086606044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-butyl (2E)-4-bromobut-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | tert-Butyl (2E)-4-bromo-2-butenoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VCZ9QG94B9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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